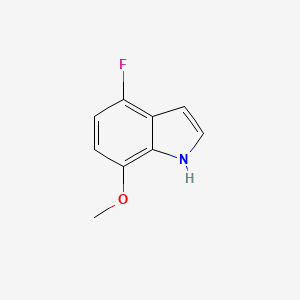

4-Fluoro-7-methoxy-1H-indole

Vue d'ensemble

Description

4-Fluoro-7-methoxy-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of fluorine and methoxy groups to the indole structure can enhance its biological activity and chemical stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-7-methoxy-1H-indole typically involves the introduction of fluorine and methoxy groups to the indole core. One common method is the electrophilic substitution reaction, where a fluorine atom is introduced at the 4-position of the indole ring. This can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst . The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Fluoro-7-methoxy-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: N-fluorobenzenesulfonimide (NFSI), methanol, suitable bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Applications De Recherche Scientifique

Antiviral Applications

Recent studies have highlighted the potential of indole derivatives, including 4-fluoro-7-methoxy-1H-indole, as antiviral agents. A review focused on indole-containing compounds indicated that certain derivatives exhibit strong inhibitory effects against HIV. Specifically, the 4-fluoro derivative was shown to enhance potency and bioavailability in animal models when administered orally . These findings suggest that modifications at the 4-position can significantly influence the antiviral efficacy of indoles.

Anticancer Properties

Indole derivatives are also being investigated for their anticancer properties, particularly as inhibitors of tubulin polymerization. Research has demonstrated that compounds with similar structures to this compound can inhibit cancer cell growth effectively. For instance, a study reported that specific indole derivatives showed IC50 values in the nanomolar range against MCF-7 breast cancer cells, indicating potent anticancer activity . The structural modifications at various positions on the indole ring were found to correlate with increased activity, emphasizing the importance of structure-activity relationships in drug design.

Antivirulence Activity Against Bacterial Infections

Another promising application of indole derivatives is their use as antivirulence agents against Pseudomonas aeruginosa. The compound 7-fluoroindole was identified as an effective inhibitor of biofilm formation and virulence factor production without affecting bacterial growth . This mechanism suggests that this compound could similarly function to mitigate infections by disrupting quorum sensing and biofilm formation, thus providing a novel approach to treating persistent bacterial infections.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of indole derivatives is crucial for optimizing their biological activities. The presence of fluorine and methoxy groups at specific positions has been shown to enhance the pharmacological properties of these compounds. For instance, SAR investigations revealed that substituents at the 4 and 7 positions significantly influence both tubulin polymerization inhibition and cancer cell growth suppression .

Synthesis and Development

The synthesis of this compound typically involves several organic reactions that allow for precise modifications to enhance its biological activity. Microwave-assisted synthesis techniques have been employed to streamline the production of various indole derivatives, which can be further tested for their therapeutic potential . This efficient method not only reduces synthesis time but also increases yield, making it a valuable approach in drug development.

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 4-Fluoro-7-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups can enhance the compound’s binding affinity to biological receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and biological system being studied .

Comparaison Avec Des Composés Similaires

4-Fluoro-1H-indole: Lacks the methoxy group, which may result in different biological activities.

7-Methoxy-1H-indole: Lacks the fluorine atom, affecting its chemical stability and activity.

5-Fluoro-7-methoxy-1H-indole: A similar compound with the fluorine atom at a different position, leading to variations in its properties.

Uniqueness: 4-Fluoro-7-methoxy-1H-indole is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Activité Biologique

Overview

4-Fluoro-7-methoxy-1H-indole is a significant derivative of indole, a heterocyclic compound recognized for its extensive biological activities. This compound has garnered attention for its potential applications in pharmaceuticals, particularly in the realms of antiviral, anticancer, and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

This compound exhibits its biological effects primarily through interactions with various molecular targets:

- Receptor Binding : The compound binds with high affinity to multiple receptors, influencing various signaling pathways involved in cellular processes such as proliferation and apoptosis.

- Enzyme Inhibition : It has been shown to inhibit enzymes critical for viral replication, positioning it as a potential antiviral agent. For instance, indole derivatives have demonstrated inhibitory activity against influenza A virus.

- Gene Expression Modulation : The compound can alter gene expression profiles, affecting cellular metabolism and function. This modulation can lead to significant changes in cell behavior, including differentiation and apoptosis.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antiviral | Exhibits inhibitory effects on viral replication mechanisms. |

| Anticancer | Induces apoptosis in cancer cells through modulation of signaling pathways. |

| Antimicrobial | Demonstrates activity against various bacterial strains, suggesting potential as an antimicrobial agent. |

| Anti-inflammatory | Modulates inflammatory pathways, which may provide therapeutic benefits in inflammatory diseases. |

| Antioxidant | Exhibits properties that reduce oxidative stress in cells, contributing to cellular protection. |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antiviral Activity : A study demonstrated that this compound derivatives showed significant inhibition against HIV-1 replication in vitro, with IC50 values indicating potent antiviral effects .

- Anticancer Properties : Research highlighted that this compound induces apoptosis in specific cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins .

- Antimicrobial Effects : In vitro tests revealed that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

The biochemical characteristics of this compound include:

- Solubility : The compound is soluble in organic solvents like DMSO and methanol but has limited solubility in water.

- Stability : It remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Propriétés

IUPAC Name |

4-fluoro-7-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-8-3-2-7(10)6-4-5-11-9(6)8/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUHJHBCMVCIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)F)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646721 | |

| Record name | 4-Fluoro-7-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-63-8 | |

| Record name | 4-Fluoro-7-methoxy-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-7-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.